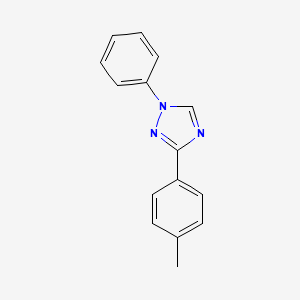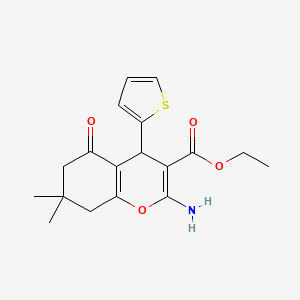![molecular formula C10H9Cl2NO3 B11992006 Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate is an organic compound with the molecular formula C10H10Cl2NO3 It is a derivative of carbamic acid and contains a dichlorophenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the dichlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl [(3,4-dichlorophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate can be compared with other similar compounds, such as:
Ethyl [(3-chlorophenyl)carbamoyl]formate: This compound has a similar structure but with only one chlorine atom on the phenyl ring.
Ethyl [(3,4-dichlorophenyl)carbamoyl]acetate: This compound has an acetate group instead of a formate group.
Ethyl [(3,4-dichlorophenyl)carbamoyl]methylcarbamate: This compound contains a methylcarbamate group instead of a formate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9Cl2NO3 |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
ethyl 2-(3,4-dichloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
JQZHOIOSYYGPCS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
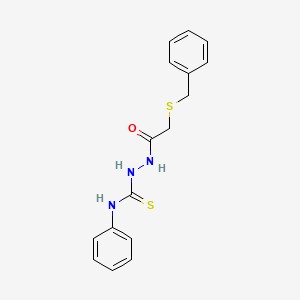
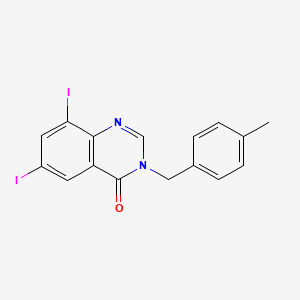
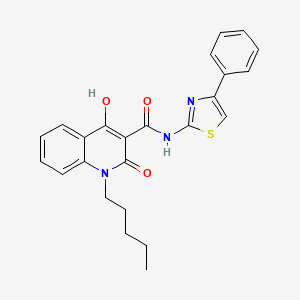
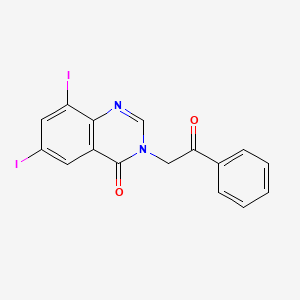

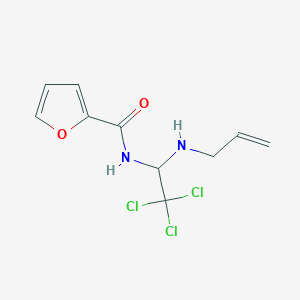
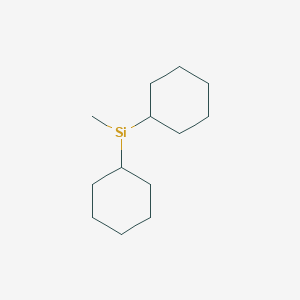
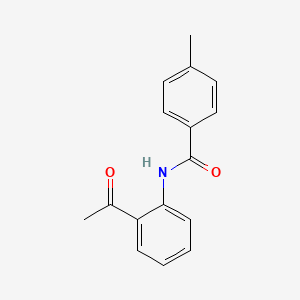

![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
